Tris(isopropenyloxy)vinylsilane
Overview
Description
Preparation Methods
Tris(isopropenyloxy)vinylsilane can be synthesized through the reaction of trichlorovinylsilane with triethylamine and acetone . The reaction conditions typically involve:
Reactants: Trichlorovinylsilane, triethylamine, and acetone.
Reaction Medium: Anhydrous conditions to prevent hydrolysis.
Temperature: Controlled to avoid decomposition of reactants and products.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Tris(isopropenyloxy)vinylsilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding silanols.
Reduction: Can be reduced to form silanes with different substituents.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halides and alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds .
Scientific Research Applications
Tris(isopropenyloxy)vinylsilane has diverse applications in scientific research, including:
Materials Science: Plays a pivotal role in the synthesis of crosslinked polyorganosiloxanes, which incorporate metal-tris fragments into the polymer backbone.
Biochemistry: Utilized in the synthesis of solid polymer electrolytes with high ionic conductivity, useful in various electrochemical applications.
Industry: Employed as a coupling agent and adhesion promoter in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tris(isopropenyloxy)vinylsilane involves the formation of a carbon-silicon (C-Si) bond during reactions such as the Heck coupling reaction. This is followed by desilylation or hydrolysis, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the vinyl and isopropenyloxy groups, which facilitate various chemical transformations.
Comparison with Similar Compounds
Tris(isopropenyloxy)vinylsilane can be compared with other similar compounds, such as:
Vinyltrimethoxysilane: Used as a coupling agent and adhesion promoter, but with different reactivity due to the presence of methoxy groups.
Vinyltriethoxysilane: Similar applications but differs in the alkoxy groups, affecting its reactivity and applications.
Vinyltris(2-methoxyethoxy)silane: Used in similar applications but offers different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable crosslinked structures in polymers, making it highly valuable in various industrial and research applications .
Properties
IUPAC Name |
ethenyl-tris(prop-1-en-2-yloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h8H,1-2,4,6H2,3,5,7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFVZTUQONJGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C=C)(OC(=C)C)OC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044839 | |
Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15332-99-7 | |
Record name | Vinyltriisopropenoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15332-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(isopropenyloxy)vinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015332997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethenyltris[(1-methylethenyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenyl[tris(prop-1-en-2-yloxy)]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropenyloxy)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(ISOPROPENYLOXY)VINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D447K224S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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